molecular formula C13H21N3O4S B13076424 N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide

N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B13076424
M. Wt: 315.39 g/mol
InChI Key: HIALHJHDLOKBGH-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitrobenzene sulfonyl group, a methyl-substituted pentylamine chain, and a secondary amine. Sulfonamides are widely studied for their biological activity, particularly as enzyme inhibitors or antimicrobial agents. The presence of the nitro group (-NO₂) and sulfonamide (-SO₂NH-) moiety may influence electronic properties and binding interactions, while the branched alkyl chain could modulate solubility and pharmacokinetics .

Properties

Molecular Formula

C13H21N3O4S

Molecular Weight

315.39 g/mol

IUPAC Name

N-(3-amino-4-methylpentyl)-N-methyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H21N3O4S/c1-10(2)11(14)8-9-15(3)21(19,20)13-7-5-4-6-12(13)16(17)18/h4-7,10-11H,8-9,14H2,1-3H3

InChI Key

HIALHJHDLOKBGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCN(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by further reactions to introduce the nitrobenzene sulfonamide group . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which allow for better control of reaction kinetics and improved scalability . These systems can optimize reaction conditions, such as temperature and flow rates, to achieve high yields within a short reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.

    Reduction: Reduction reactions can convert the nitro group back to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, benzoic anhydride, and various catalysts such as palladium on carbon (Pd/C) for reduction reactions . The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino derivatives.

Scientific Research Applications

N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(a) N-(2-Aminoethyl)-N-methyl-2-nitrobenzene-1-sulfonamide
  • Molecular Formula : C₉H₁₃N₃O₄S
  • Key Features : Shorter ethylenediamine chain compared to the target compound.
  • Properties : Lower molecular weight (259.28 g/mol) may enhance aqueous solubility but reduce lipophilicity. The absence of a branched methyl group in the alkyl chain could limit steric effects in molecular interactions .
(b) N-Methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]-ethanesulfonamide
  • Molecular Formula : C₁₇H₂₄N₄O₂S
  • Key Features : Incorporates an indole-piperidine system instead of a nitrobenzene group.
  • This structural divergence highlights how sulfonamide derivatives can be tailored for specific target binding (e.g., SHIP inhibitors) .
(c) N-(3-Amino-4-methylpentyl)-N,4-dimethyl-5,6,7,8-tetrahydroquinazoline-6-carboxamide hydrochloride
  • Molecular Formula : C₁₈H₂₈ClN₅O₂
  • Key Features: Shares the 3-amino-4-methylpentyl chain but includes a tetrahydroquinazoline-carboxamide core.
  • Properties: The quinazoline group may enhance rigidity and hydrogen-bonding capacity, while the hydrochloride salt improves stability and solubility. This compound’s safety profile includes significant health hazards (e.g., toxicity, carcinogenicity), suggesting that structural modifications in the target compound could mitigate risks .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide C₁₃H₂₁N₃O₄S 323.39 Nitrobenzene sulfonamide, branched alkyl
N-(2-Aminoethyl)-N-methyl-2-nitrobenzene-1-sulfonamide C₉H₁₃N₃O₄S 259.28 Linear alkyl, nitrobenzene sulfonamide
N-Methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]-ethanesulfonamide C₁₇H₂₄N₄O₂S 356.47 Indole-piperidine, sulfonamide

Research Implications and Gaps

  • Structural Optimization : The branched alkyl chain in the target compound may improve membrane permeability compared to linear analogs (e.g., ), but this requires experimental validation.
  • Safety Considerations : While the tetrahydroquinazoline derivative () exhibits high toxicity, the absence of a quinazoline core in the target compound may reduce risks.
  • Data Limitations: No direct biological or pharmacokinetic data are available for the target compound. Future studies should focus on enzymatic assays and ADMET profiling.

Biological Activity

N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily involves:

  • Inhibition of Dihydropteroate Synthase : Similar to other sulfonamides, it may inhibit the enzyme responsible for folate synthesis in bacteria, leading to bacteriostatic effects .
  • Interaction with Cellular Targets : The compound has shown potential in modulating various enzymes and receptors, which could result in anticancer effects by inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a variety of pathogens, including:

  • Gram-positive Bacteria : Staphylococcus aureus, Enterococcus faecalis
  • Gram-negative Bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans

Table 1 summarizes the antimicrobial efficacy based on various studies:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans128 µg/mL

Anticancer Activity

Preliminary studies have demonstrated that this compound may possess anticancer properties. Its mechanism involves:

  • Inducing apoptosis in cancer cell lines.
  • Inhibiting cell cycle progression.

Case studies have reported its effectiveness against various cancer types, including breast and colon cancer. A notable study indicated a reduction in cell viability by 50% at concentrations ranging from 25 to 100 µM .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Sulfonamide : Reaction of an amine with a sulfonyl chloride.
  • Introduction of Nitro Group : Electrophilic substitution on the benzene ring.

Table 2 lists similar compounds and their respective activities:

Compound NameActivity Type
N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamideAntimicrobial
N-(3-Amino-4-methylphenyl)benzamideAnticancer
N-(3-Amino-4-methylpentyl)-N,N’,N’-trimethylpentanediamideAntimicrobial

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